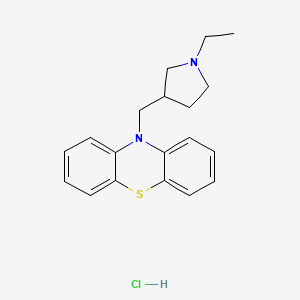
10-(1-Ethyl-3-pyrrolidinylmethyl)-phenothiazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(1-Ethyl-3-pyrrolidinylmethyl)-phenothiazine hydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core and a pyrrolidinylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Ethyl-3-pyrrolidinylmethyl)-phenothiazine hydrochloride typically involves the reaction of phenothiazine with 1-ethyl-3-pyrrolidinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
10-(1-Ethyl-3-pyrrolidinylmethyl)-phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to a dihydrophenothiazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学的研究の応用
10-(1-Ethyl-3-pyrrolidinylmethyl)-phenothiazine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-(1-Ethyl-3-pyrrolidinylmethyl)-phenothiazine hydrochloride involves its interaction with various molecular targets, including dopamine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects. Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
10-(1-Ethyl-3-pyrrolidinylmethyl)-phenothiazine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives. These differences can influence its efficacy, side effect profile, and potential therapeutic applications.
特性
CAS番号 |
112272-97-6 |
|---|---|
分子式 |
C19H23ClN2S |
分子量 |
346.9 g/mol |
IUPAC名 |
10-[(1-ethylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C19H22N2S.ClH/c1-2-20-12-11-15(13-20)14-21-16-7-3-5-9-18(16)22-19-10-6-4-8-17(19)21;/h3-10,15H,2,11-14H2,1H3;1H |
InChIキー |
YEYKJDDCZCKKNO-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


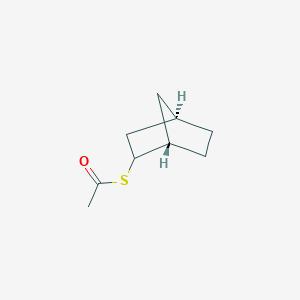
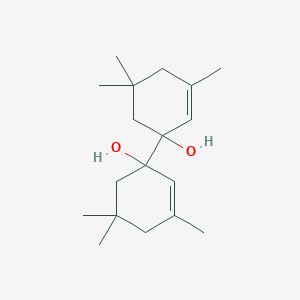
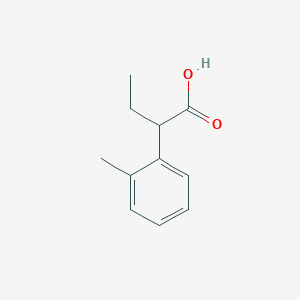
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)

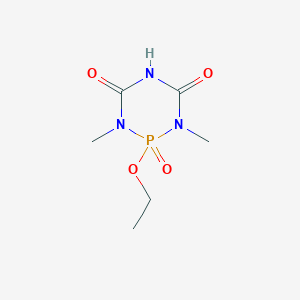

![1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B11967517.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967519.png)
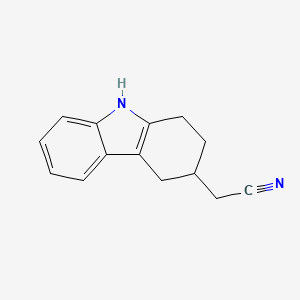
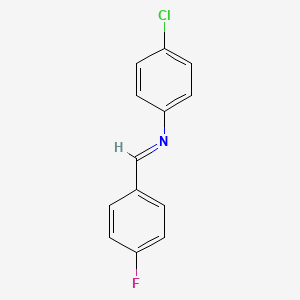
![6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11967536.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967547.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11967548.png)
